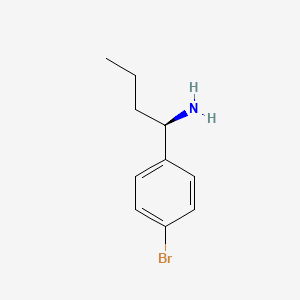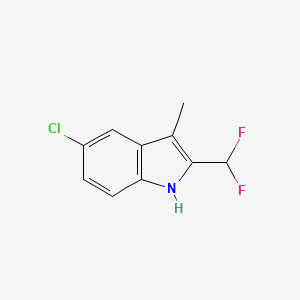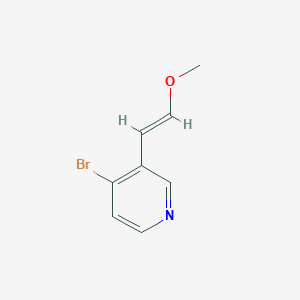
(E)-4-Bromo-3-(2-methoxyvinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Bromo-3-(2-methoxyvinyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromo group at the fourth position and a methoxyvinyl group at the third position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-3-(2-methoxyvinyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-pyridinecarboxaldehyde and methoxyvinyl magnesium bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C during the addition of reagents.
Procedure: The methoxyvinyl magnesium bromide is added dropwise to a solution of 4-bromo-3-pyridinecarboxaldehyde in anhydrous tetrahydrofuran (THF). The reaction mixture is then stirred for several hours at room temperature.
Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Purification: The crude product is purified by column chromatography using a suitable solvent system to yield pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-3-(2-methoxyvinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyvinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
(E)-4-Bromo-3-(2-methoxyvinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-3-(2-methoxyvinyl)pyridine involves its interaction with specific molecular targets. The bromo group can participate in electrophilic aromatic substitution reactions, while the methoxyvinyl group can undergo nucleophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylpyridine: Similar structure but with a methyl group instead of a methoxyvinyl group.
4-Bromo-3-ethoxypyridine: Similar structure but with an ethoxy group instead of a methoxyvinyl group.
4-Bromo-3-(2-hydroxyvinyl)pyridine: Similar structure but with a hydroxyvinyl group instead of a methoxyvinyl group.
Uniqueness
(E)-4-Bromo-3-(2-methoxyvinyl)pyridine is unique due to the presence of both a bromo group and a methoxyvinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-3-[(E)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H8BrNO/c1-11-5-3-7-6-10-4-2-8(7)9/h2-6H,1H3/b5-3+ |
InChI Key |
LUGGJYQTVVYACF-HWKANZROSA-N |
Isomeric SMILES |
CO/C=C/C1=C(C=CN=C1)Br |
Canonical SMILES |
COC=CC1=C(C=CN=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


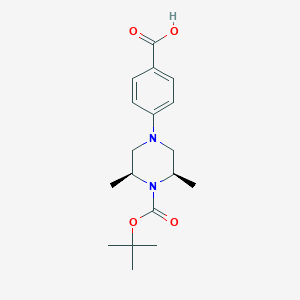
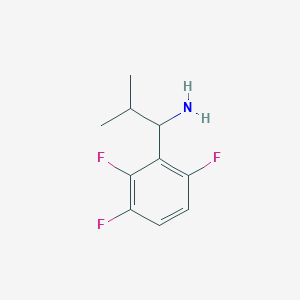
![tert-Butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12982763.png)
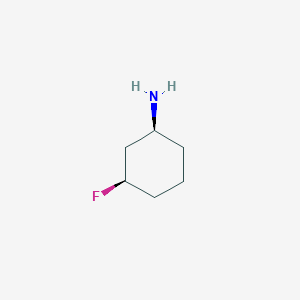
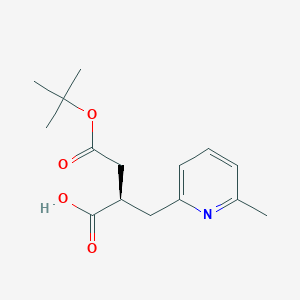
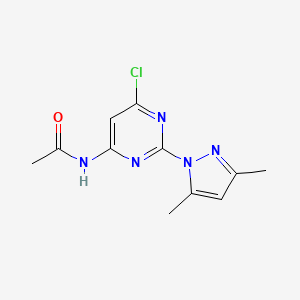
![Rel-tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12982770.png)

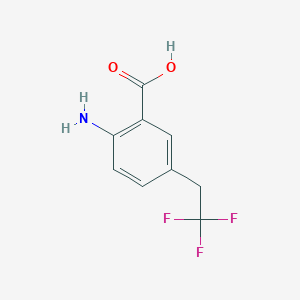
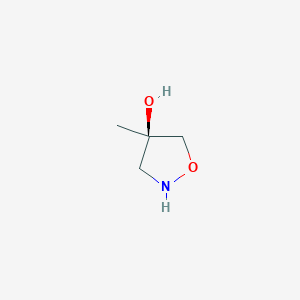
![tert-Butyl 2-(4-bromophenyl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B12982785.png)

